(Bromodifluoromethyl)trimethylsilane

Catalog No.
S1545133
CAS No.
115262-01-6
M.F
C4H9BrF2Si
M. Wt
203.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Bromodifluoromethyl)trimethylsilane

CAS Number

115262-01-6

Product Name

(Bromodifluoromethyl)trimethylsilane

IUPAC Name

[bromo(difluoro)methyl]-trimethylsilane

Molecular Formula

C4H9BrF2Si

Molecular Weight

203.1 g/mol

InChI

InChI=1S/C4H9BrF2Si/c1-8(2,3)4(5,6)7/h1-3H3

InChI Key

WDZVWBWAUSUTTO-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C(F)(F)Br

Synonyms

(bromodifluoromethyl)trimethylsilane

Canonical SMILES

C[Si](C)(C)C(F)(F)Br

The exact mass of the compound (Bromodifluoromethyl)trimethylsilane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Bromodifluoromethyl)trimethylsilane (TMSCF2Br, CAS 115262-01-6) is a highly versatile, liquid-phase organosilicon reagent primarily utilized as a robust source of difluorocarbene (:CF2) and the bromodifluoromethyl (-CF2Br) group. Unlike traditional gaseous or highly unstable carbene precursors, TMSCF2Br is a stable, process-friendly liquid (boiling point ~108 °C) that allows for controlled carbene release under mild, neutral, or aqueous biphasic conditions [1]. It is highly valued in pharmaceutical and agrochemical manufacturing for its ability to facilitate gem-difluorocyclopropanation, O-/S-/N-difluoromethylation, and fluorocarbon chain elongation without the harsh thermal requirements or ozone-depleting profiles of legacy reagents like chlorodifluoromethane[2].

Substituting TMSCF2Br with closely related analogs like the Ruppert-Prakash reagent (TMSCF3) or chlorodifluoromethyltrimethylsilane (TMSCF2Cl) frequently leads to complete reaction failure or severely depressed yields in advanced synthetic workflows. While TMSCF3 is the industry standard for terminal trifluoromethylation, it is highly resistant to releasing difluorocarbene, rendering it useless for chain elongation or cross-coupling with electron-deficient substrates [1]. Similarly, traditional low-cost acetate-based carbene sources (e.g., sodium chlorodifluoroacetate) require harsh thermal activation that destroys sensitive functional groups and fail entirely in complex [2+1] cyclopropanations[2]. Furthermore, TMSCF2Br uniquely functions as a dual-role reagent—providing both the carbene and a highly reactive bromide leaving group—an atom-economical feature that TMSCF2Cl cannot match due to the lower nucleophilicity and leaving-group ability of chloride [3].

Superior Difluorocarbene Release for Fluorocarbon Chain Elongation

In the synthesis of extended fluoroalkyl chains via controllable difluoromethylene (CF2) insertion into (difluoromethyl)copper ("CuCF2H") species, the choice of halodifluoromethyltrimethylsilane dictates the success of the elongation. TMSCF2Br delivers near-quantitative conversion, whereas its chloride analog suffers from poor carbene release, and the standard trifluoromethylating agent fails completely [1].

Evidence DimensionYield of tetrafluoroethylcopper ("CuCF2CF2H") insertion product
Target Compound Data96% yield using TMSCF2Br
Comparator Or BaselineTMSCF2Cl (45% yield) and TMSCF3 (0% yield)
Quantified Difference2.1x higher yield than the chloride analog; absolute superiority over TMSCF3.
ConditionsSingle CF2 insertion into "CuCF2H" at 30 °C with NaOAc activation.

Procurement teams sourcing precursors for complex fluoroalkyl chain elongation must select TMSCF2Br to ensure viable manufacturing yields, as cheaper or more common analogs fail to release carbene efficiently.

Unmatched Efficiency in Perfluorocyclopropyl Ether Synthesis

The synthesis of aryl perfluorocyclopropyl ethers via [2+1] cyclopropanation of aryl trifluorovinyl ethers requires a highly active carbene source. Traditional, low-cost acetate-based difluorocarbene precursors exhibit trace reactivity under these conditions, while TMSCF2Br drives the reaction to near completion [1].

Evidence DimensionIsolated yield of aryl perfluorocyclopropyl ether
Target Compound Data97% yield with TMSCF2Br
Comparator Or BaselinePh3P+CF2COO- (17% yield) and ClCF2COONa (trace/very low reactivity)
Quantified Difference5.7x higher yield than the phosphonium ylide precursor; complete operational superiority over sodium chlorodifluoroacetate.
Conditions120 °C in toluene with catalytic n-Bu4NBr for 5 hours.

Buyers scaling up perfluorinated cyclopropane building blocks cannot rely on legacy acetate reagents; TMSCF2Br is strictly required to achieve commercial-scale throughput.

Expanded Substrate Scope for gem-Difluoroolefination of Diazo Compounds

In transition-metal-free cross-coupling of diazo compounds to form 1,1-difluoroalkenes, the electronic nature of the substrate dictates reagent compatibility. While TMSCF3 works for electron-rich substrates, it fails entirely when coupled with strongly electron-deficient diazoacetates. TMSCF2Br overcomes this limitation, providing reliable access to the target olefins [1].

Evidence DimensionReaction success with strong electron-withdrawing (e.g., nitro-substituted) diazoacetates
Target Compound DataModerate to good yields of 1,1-difluoroalkenes
Comparator Or BaselineTMSCF3 (0% yield / no product formation)
Quantified DifferenceEnables reactivity where the industry-standard Ruppert-Prakash reagent is completely inert.
ConditionsTransition-metal-free direct nucleophilic addition of diazo compounds to difluorocarbene.

For libraries containing electron-deficient substrates, buyers must procure TMSCF2Br to avoid complete synthetic failure during gem-difluoroolefination workflows.

Dual-Role Reagent Efficiency in Ring-Opening Difluoromethylation-Halogenation

TMSCF2Br uniquely acts as both a difluorocarbene source and a bromide ion source in the ring-opening of cyclic ethers. This dual-role capability allows for the high-yield formation of brominated acyclic difluoromethyl ethers in a single step, bypassing the need for separate, incompatible nucleophilic functionalization steps [1].

Evidence DimensionScalability and yield of brominated difluoromethyl ethers
Target Compound Data74% yield on a 10.0 mmol scale
Comparator Or BaselineDirect ring-opening functionalization with external O-, S-, or N-nucleophiles
Quantified DifferenceDirect functionalization fails due to nucleophile incompatibility with difluorocarbene; TMSCF2Br enables a viable two-step consolidated pathway.
ConditionsReaction of cyclic ethers with TMSCF2Br and KHF2/LiBr in a CH2Cl2/H2O biphasic system at room temperature.

Procuring TMSCF2Br consolidates two synthetic steps into one highly scalable reaction, significantly lowering precursor costs and simplifying the supply chain for complex ether synthesis.

Late-Stage gem-Difluorocyclopropanation in Drug Discovery

Because legacy acetate-based carbene sources fail or require functionally destructive temperatures, TMSCF2Br is the reagent of choice for introducing difluorocyclopropane motifs into advanced, functionally dense pharmaceutical intermediates [1].

Fluorocarbon Chain Elongation for Advanced Materials

TMSCF2Br is strictly required for single and double CF2 insertions into organocopper species to synthesize extended perfluoroalkyl chains, as standard reagents like TMSCF3 and TMSCF2Cl exhibit zero or severely depressed reactivity in these elongation pathways [2].

Synthesis of Electron-Deficient 1,1-Difluoroalkenes

When performing transition-metal-free cross-coupling with highly electron-withdrawing diazoacetates, TMSCF2Br is the only viable carbene precursor, making it essential for agrochemical and pharmaceutical libraries targeting these specific bioisosteres [3].

Scalable Synthesis of Brominated Difluoromethyl Ethers

Leveraging its dual-role capability (carbene + bromide source), TMSCF2Br is ideal for the large-scale, room-temperature synthesis of acyclic brominated difluoromethyl ethers, providing highly reactive primary bromides for downstream nucleophilic substitution [4].

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (75%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (25%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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